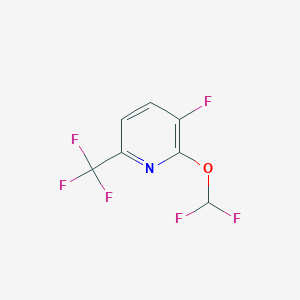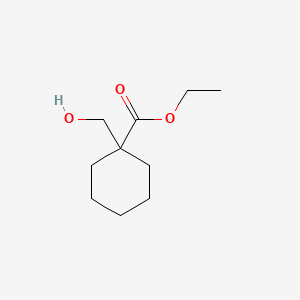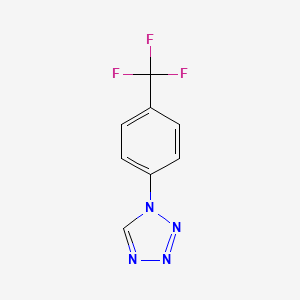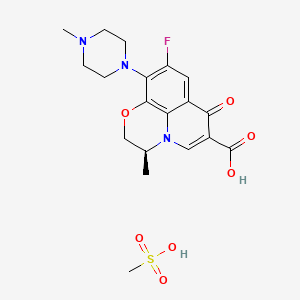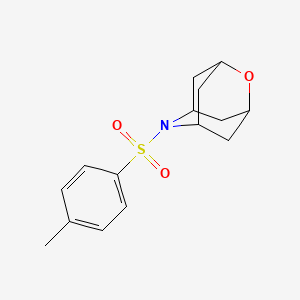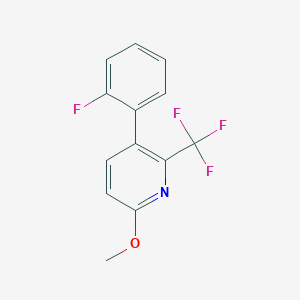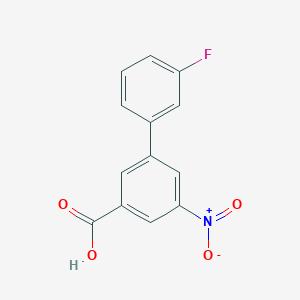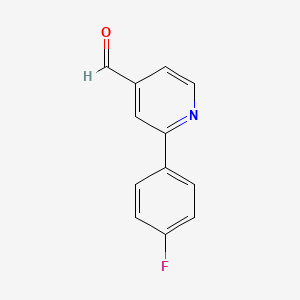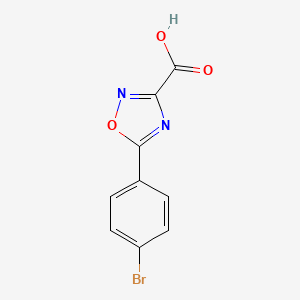
5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, “4-Bromophenylacetic acid” can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Aplicaciones Científicas De Investigación
Angiotensin II Receptor Antagonistic Activities
5-Oxo-1,2,4-oxadiazole derivatives, including 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, have been synthesized and evaluated for their angiotensin II (AII) receptor antagonistic activities. These compounds exhibited high affinity for the AT1 receptor and inhibited the AII-induced pressor response, showing potential as nonpeptide AII receptor antagonists (Kohara et al., 1996).
Synthesis and Reaction with Unsaturated Compounds
5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole, synthesized from 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, can react with various unsaturated compounds like alkenes, alkynes, and acids to afford difluoromethylenated oxadiazole-containing compounds (Yang et al., 2007).
Crystal Structure Analysis
The crystal structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in the synthesis of 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, has been determined, providing insights into the structural formula of the final product (Viterbo et al., 1980).
Apoptosis Inducers in Anticancer Research
1,2,4-Oxadiazoles, including 5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, have been identified as apoptosis inducers, showing potential as anticancer agents. Their targets, such as TIP47 and TfR, have been identified, demonstrating their significance in cancer drug research (Cai et al., 2006).
Propiedades
IUPAC Name |
5-(4-bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-6-3-1-5(2-4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBJWHFKQGWPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



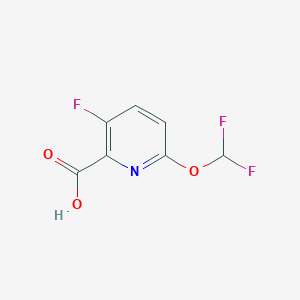

![(R)-6-(4-Bromobenzyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-A]pyrazine hydrochloride](/img/structure/B1391514.png)
